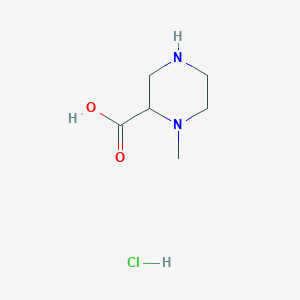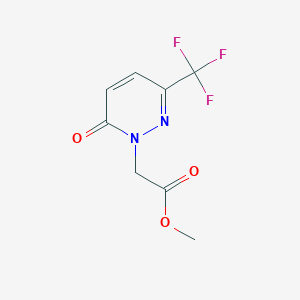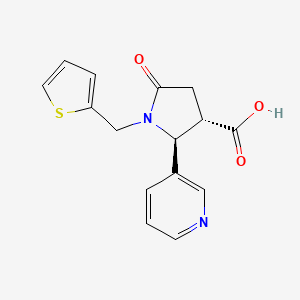
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid
描述
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid, also known as OTP, is a novel cyclic carboxylic acid that has been gaining attention in the scientific community for its potential applications in various fields. OTP is a derivative of the naturally occurring amino acid threonine, and it has been synthesized in a variety of ways. OTP has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in drug design, as well as for its ability to act as a modulator of cellular processes.
科学研究应用
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has been studied for its potential use in drug design, as well as for its ability to act as a modulator of cellular processes. This compound has been found to have a wide range of biochemical and physiological effects, and it has been studied for its potential use in treating a variety of diseases and disorders, including cancer, diabetes, and Alzheimer’s disease. This compound has also been studied for its potential use in the development of novel drugs and therapeutic agents.
作用机制
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has been found to act as a modulator of cellular processes. This compound has been found to interact with a variety of proteins and enzymes, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression. This compound has also been found to interact with a variety of other molecules, such as hormones and neurotransmitters, and it has been found to modulate their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to modulate the activity of a variety of proteins and enzymes, including those involved in signal transduction pathways, as well as those involved in the regulation of gene expression. This compound has also been found to interact with a variety of other molecules, such as hormones and neurotransmitters, and it has been found to modulate their activity. This compound has also been found to have anti-inflammatory and antioxidant properties, and it has been studied for its potential use in the treatment of a variety of diseases and disorders.
实验室实验的优点和局限性
The use of (2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid in lab experiments has a number of advantages. This compound is relatively easy to synthesize, and it can be used in a variety of experiments. This compound has also been found to interact with a variety of proteins and enzymes, and it can be used to modulate their activity. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, and it can be used to study the effects of these effects on various cellular processes.
However, there are also some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and as such, its effects are not yet fully understood. Additionally, this compound is a relatively expensive compound, and it may not be feasible to use it in all experiments. Finally, this compound is a relatively unstable compound, and it may not be suitable for long-term storage.
未来方向
(2S,3S)-5-Oxo-2-(3-pyridinyl)-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid has a wide range of potential applications in the scientific community, and there are a number of potential future directions for its use. This compound could be used to develop novel drugs and therapeutic agents for the treatment of a variety of diseases and disorders. Additionally, this compound could be used to study the effects of its biochemical and physiological effects on various cellular processes. Finally, this compound could be used in the development of novel materials and technologies, such as sensors and biocatalysts.
属性
IUPAC Name |
(2S,3S)-5-oxo-2-pyridin-3-yl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-13-7-12(15(19)20)14(10-3-1-5-16-8-10)17(13)9-11-4-2-6-21-11/h1-6,8,12,14H,7,9H2,(H,19,20)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPQHJKFDLVEG-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N(C1=O)CC2=CC=CS2)C3=CN=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)
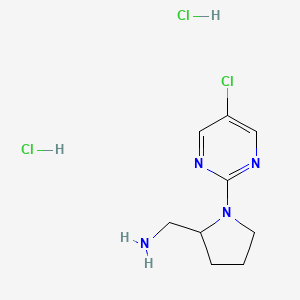
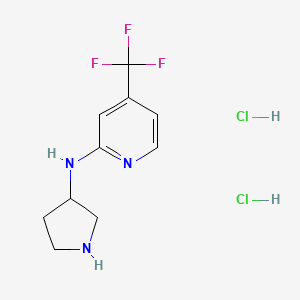
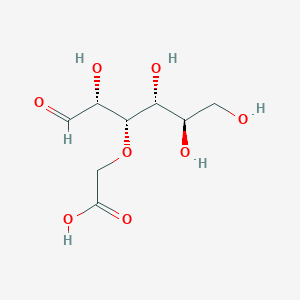
![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)
![7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/no-structure.png)
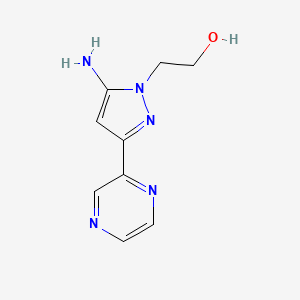
![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)
![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)
